molecular formula C7H8BrClFN B6189357 3-bromo-2-fluoro-4-methylaniline hydrochloride CAS No. 2639436-65-8

3-bromo-2-fluoro-4-methylaniline hydrochloride

Cat. No.: B6189357
CAS No.: 2639436-65-8
M. Wt: 240.50 g/mol
InChI Key: WBDJXQDFYRBJKC-UHFFFAOYSA-N
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Description

3-bromo-2-fluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H8BrClFN. It is a derivative of aniline, featuring bromine, fluorine, and methyl substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-4-methylaniline hydrochloride typically involves the halogenation of 2-methylanilineThe reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The purification process typically includes recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield substituted anilines, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-2-fluoro-4-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-fluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-fluoro-4-methylaniline hydrochloride involves the bromination of 2-fluoro-4-methylaniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-fluoro-4-methylaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-methylaniline in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Filter the resulting solid and wash with water to obtain 3-bromo-2-fluoro-4-methylaniline.", "Step 5: Dissolve 3-bromo-2-fluoro-4-methylaniline in hydrochloric acid and heat the mixture to reflux for several hours.", "Step 6: Cool the mixture and filter the resulting solid to obtain 3-bromo-2-fluoro-4-methylaniline hydrochloride." ] }

CAS No.

2639436-65-8

Molecular Formula

C7H8BrClFN

Molecular Weight

240.50 g/mol

IUPAC Name

3-bromo-2-fluoro-4-methylaniline;hydrochloride

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H

InChI Key

WBDJXQDFYRBJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)Br.Cl

Purity

95

Origin of Product

United States

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